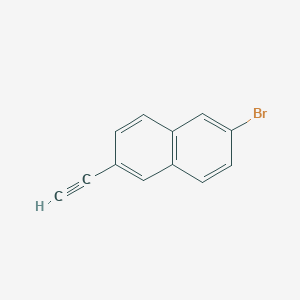
5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7ClN2O2 It is known for its unique structure, which includes a pyrazinone ring substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired pyrazinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of 5-amino-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one.
Oxidation: Formation of 5-chloro-3-methoxy-6-methylpyrazine-2,3-dione.
Reduction: Formation of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazine.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research. It can be used as a scaffold for designing new drugs with antimicrobial, antiviral, or anticancer properties. Its derivatives may exhibit activity against specific biological targets, making it a valuable tool in drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and methoxy groups can enhance its binding affinity to specific molecular targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
- 5-chloro-3-methoxy-1,2,4-triazine
Uniqueness
Compared to similar compounds, 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one stands out due to its unique substitution pattern on the pyrazinone ring. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
723744-22-7 |
|---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



